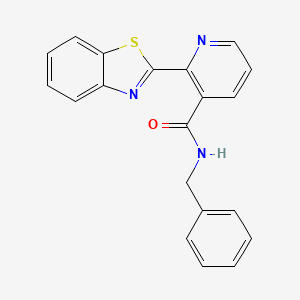

2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged scaffold in synthetic and medicinal chemistry due to its wide range of biological activities and structural diversity

Mecanismo De Acción

Target of Action

The primary target of 2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene transcription.

Mode of Action

This interaction could potentially alter the phosphorylation state of proteins, affecting various cellular processes .

Biochemical Pathways

Changes in these pathways can have downstream effects on numerous cellular processes, including signal transduction and gene expression .

Pharmacokinetics

It is known that these properties can significantly impact a drug’s bioavailability and efficacy .

Result of Action

This could potentially lead to changes in cell growth, division, and signal transduction .

Análisis Bioquímico

Biochemical Properties

Benzothiazoles are known to interact with various enzymes, proteins, and other biomolecules . They often exhibit excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics .

Cellular Effects

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic effects .

Molecular Mechanism

Benzothiazole derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives are known to be thermally stable .

Dosage Effects in Animal Models

Benzothiazole derivatives have been found to exhibit antitumor activity in human cell lines .

Metabolic Pathways

Benzothiazole derivatives are synthesized through various synthetic pathways .

Transport and Distribution

Benzothiazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzothiazole derivatives are known to interact with various cellular compartments .

Métodos De Preparación

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach includes the use of microwave irradiation and one-pot multicomponent reactions . Industrial production methods often involve the use of efficient and economical protocols, such as base-promoted intramolecular C–S bond coupling cyclization in dioxane .

Análisis De Reacciones Químicas

2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halides or amines.

Cyclization: The compound can form cyclic structures through intramolecular reactions under specific conditions.

Aplicaciones Científicas De Investigación

2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Comparación Con Compuestos Similares

2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide can be compared with other benzothiazole derivatives, such as:

2-Aminobenzothiazole: Known for its antibacterial and antifungal activities.

2-Phenylbenzothiazole: Used in the development of fluorescent probes and imaging agents.

2-(Benzothiazol-2-yl)phenyl-β-D-galactopyranoside: Acts as a fluorescent pigment dyeing substrate.

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c24-19(22-13-14-7-2-1-3-8-14)15-9-6-12-21-18(15)20-23-16-10-4-5-11-17(16)25-20/h1-12H,13H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGJNIBUNIGZIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2364960.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364967.png)

![1,3-Dimethyl-1-[(1-methylpiperidin-3-yl)methyl]urea](/img/structure/B2364969.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2364971.png)

![[2-Bromo-4-[(Z)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2364974.png)

![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2364977.png)

![2-methyl-1H-pyrazolo[1,5-a]benzimidazole-6-sulfonic acid](/img/structure/B2364980.png)